4-tert-Butylbiphenyl

Übersicht

Beschreibung

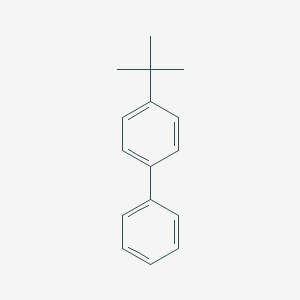

4-tert-Butylbiphenyl is an organic compound with the molecular formula C16H18. It consists of a biphenyl core with a tert-butyl group attached to one of the phenyl rings. This compound is known for its stability and is used in various chemical applications due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-tert-Butylbiphenyl can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous ferric chloride (FeCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 4-tert-Butylbiphenyl primarily undergoes electrophilic aromatic substitution reactions. These include:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding biphenyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the biphenyl core to cyclohexyl derivatives.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst

Major Products:

Oxidation: Biphenyl ketones, carboxylic acids.

Reduction: Cyclohexyl derivatives.

Substitution: Halogenated biphenyls, nitro biphenyls, sulfonated biphenyls

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Polymer Production

4-tert-Butylbiphenyl is primarily used as an intermediate in the manufacture of polymeric materials, particularly in the production of phenolic and epoxy resins. These resins are widely utilized in coatings, adhesives, and sealants due to their excellent mechanical properties and thermal stability .

2. Antioxidant in Rubber

The compound serves as an antioxidant in rubber products, helping to enhance the longevity and stability of rubber materials under various environmental conditions . This application is critical in industries where rubber components are exposed to oxidative degradation.

3. Specialty Chemicals

In the synthesis of specialty chemicals, this compound acts as a precursor for various derivatives that find applications across multiple sectors, including electronics and automotive industries .

Environmental Considerations

Recent evaluations have highlighted the environmental impact of compounds like this compound, particularly regarding their potential endocrine-disrupting properties. Regulatory bodies such as the European Chemicals Agency (ECHA) have classified it as a substance of very high concern due to its endocrine activity that poses risks to ecological systems .

Case Studies

Case Study 1: Biodegradation Research

A study isolated Sphingobium fuliginis strains capable of utilizing 4-tert-butylphenol, a related compound, as a sole carbon source. The research demonstrated that these bacteria could degrade this compound effectively, indicating potential bioremediation applications for environments contaminated with phenolic compounds .

Case Study 2: Toxicological Assessment

A rare case of alimentary intoxication involving butylbiphenyl highlighted the need for awareness regarding the accidental ingestion of industrial chemicals. The case involved significant doses found in mead consumed by an individual, underscoring the importance of monitoring and regulating industrial substances to prevent public health risks .

Wirkmechanismus

The mechanism of action of 4-tert-Butylbiphenyl in chemical reactions involves its ability to stabilize carbocations during electrophilic aromatic substitution. The tert-butyl group provides steric hindrance, which influences the regioselectivity of the reactions. In biological systems, its aromatic structure allows it to interact with various molecular targets, potentially affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

4,4’-Di-tert-butylbiphenyl: Similar structure but with two tert-butyl groups, leading to different steric and electronic properties.

4-tert-Butylphenol: Contains a single phenyl ring with a tert-butyl group, used in different applications due to its phenolic nature.

Biphenyl: The parent compound without any substituents, used as a starting material for various derivatives

Uniqueness: 4-tert-Butylbiphenyl is unique due to its single tert-butyl group, which provides a balance between steric hindrance and electronic effects. This makes it a versatile compound in both synthetic and industrial applications .

Biologische Aktivität

4-tert-Butylbiphenyl (C16H18) is a biphenyl derivative with significant biological activity, particularly in the context of its effects on cellular processes and potential endocrine disruption. This article reviews the biological activities associated with this compound, synthesizing findings from diverse studies to provide a comprehensive understanding of its impact on biological systems.

Chemical Structure and Properties

This compound consists of two phenyl rings connected by a single bond, with a tert-butyl group attached to one of the phenyl rings. Its chemical formula is C16H18, and it has a molecular weight of 218.32 g/mol. The compound is primarily studied for its environmental persistence and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Endocrine Disruption : Research indicates that this compound exhibits estrogenic activity, affecting gene expression related to reproductive functions in fish and mammals. It has been shown to induce vitellogenin (VTG) production, feminization of gonadal structures, and alterations in secondary sex characteristics in male fish .

- Cytotoxicity : In vitro studies have demonstrated that exposure to this compound can lead to cytotoxic effects on various cell lines. For instance, at concentrations around 250 μM, significant reductions in cell viability were observed in immortalized melanocyte cell lines, suggesting potential implications for skin health and disease .

- Heat Shock Protein Induction : The compound has been shown to induce the expression of heat shock proteins (HSP70), which are critical for cellular stress responses. This induction suggests that this compound may enhance cellular resilience against oxidative stress but could also sensitize cells to apoptosis under certain conditions .

Estrogenic Activity

A pivotal study highlighted the endocrine-disrupting potential of this compound. It was found to activate estrogen receptors in both fish and mammalian cells, leading to:

- Vitellogenin Induction : This protein is a biomarker for estrogenic exposure in fish .

- Histological Changes : Observations included feminization of gonadal ducts and reduced male secondary sex characteristics, indicating significant reproductive implications.

Cytotoxic Effects

Research involving various cell lines demonstrated that:

- At low concentrations (250 μM), melanocyte viability was reduced significantly (to approximately 59% for one cell line) while fibroblasts showed less sensitivity until much higher concentrations were reached (1 mM) where viability dropped significantly .

- The cytotoxic effects were linked to increased expression of TRAIL receptors, suggesting that exposure to this compound may enhance susceptibility to immune-mediated cell death .

Heat Shock Response

The induction of HSP70 by this compound indicates a complex interaction with cellular stress pathways:

- In treated melanocytes, HSP70 levels increased significantly, suggesting an adaptive response to stress induced by the compound .

Case Study 1: Fish Reproductive Health

A comprehensive study on fish species exposed to varying concentrations of this compound revealed:

| Endpoint | Observed Effect |

|---|---|

| Vitellogenin Induction | Significant increase |

| Gonadal Duct Feminization | Observed in multiple species |

| Secondary Sex Characteristics | Reduced in males |

This case study underscores the compound's potential as an endocrine disruptor in aquatic environments.

Case Study 2: Melanocyte Viability

In vitro studies on melanocyte cultures indicated:

| Concentration (μM) | Cell Line PIG1 Viability (%) | Cell Line PIG3V Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 250 | 59.1 | 37.5 |

| 1000 | <10 | <10 |

These findings highlight the cytotoxic nature of this compound at elevated concentrations.

Eigenschaften

IUPAC Name |

1-tert-butyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOYZTOFTGTGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167381 | |

| Record name | 4-tert-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1625-92-9 | |

| Record name | 4-tert-Butylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.